3-Hydroxycinnamic acid, also known as 3-coumaric acid, is a naturally occurring phenolic compound found in various plants []. It is present in fruits, vegetables, and grains, including apples, pears, coffee beans, spinach, and sweet potatoes []. Additionally, it is produced by some bacteria, such as Escherichia coli [].
Research suggests that 3-hydroxycinnamic acid may possess various health benefits due to its biological activities. These include:
3-Hydroxycinnamic acid is an organic compound classified as a hydroxycinnamic acid, which is a derivative of cinnamic acid. Its molecular formula is , and it features a hydroxyl group attached to the phenyl ring of the cinnamic acid structure. This compound exists in two geometric isomers: the trans and cis forms, with the trans form being more stable and prevalent in nature. 3-Hydroxycinnamic acid is known for its role in plant metabolism and is a significant component in various natural products, contributing to their antioxidant properties and potential health benefits .
The mechanism of action of m-coumaric acid is still under investigation, but its potential health benefits are likely linked to its antioxidant, anti-inflammatory, and anti-microbial properties [, ]. These effects may be mediated through various pathways, including scavenging free radicals, modulating enzyme activity, and interacting with cell signaling pathways [, ]. Further research is needed to fully elucidate the specific mechanisms by which m-coumaric acid exerts its biological effects.
3-Hydroxycinnamic acid exhibits significant biological activities:
Several methods are available for synthesizing 3-hydroxycinnamic acid:
3-Hydroxycinnamic acid has diverse applications across various fields:
Research on the interactions of 3-hydroxycinnamic acid with other compounds reveals:
Several compounds share structural similarities with 3-hydroxycinnamic acid, each exhibiting unique properties:
Compound Name | Structure Similarity | Unique Properties |
---|---|---|
Caffeic Acid | Hydroxylated phenylpropanoid | Stronger antioxidant activity |
Ferulic Acid | Contains an additional methoxy group | Known for neuroprotective effects |
p-Coumaric Acid | Lacks hydroxyl group at position 3 | Exhibits distinct antimicrobial properties |
Sinapic Acid | Contains a methoxy group at position 4 | Enhanced solubility and stability |
These compounds are often studied alongside 3-hydroxycinnamic acid due to their overlapping functions in biological systems, yet each presents unique characteristics that influence their applications in health and industry .
The nuclear magnetic resonance spectroscopic characteristics of 3-hydroxycinnamic acid have been extensively documented across multiple analytical conditions [5]. In deuterated dimethyl sulfoxide solvent at 400 megahertz, the proton nuclear magnetic resonance spectrum exhibits distinct chemical shifts for the aromatic and vinyl protons [5]. The assigned chemical shifts demonstrate C1 at 133.029 parts per million, C2 at 122.937 parts per million, C3 at 119.326 parts per million, C6 at 116.615 parts per million, C4 at 143.189 parts per million, and C5 at 127.178 parts per million [5]. The vinyl carbons C7 and C8 appear at 139.606 and 158.543 parts per million respectively, while the carboxyl carbon C9 resonates at 178.42 parts per million [5].
Detailed proton nuclear magnetic resonance analysis in deuterated dimethyl sulfoxide reveals the trans-vinyl proton at 7.50-7.46 parts per million as a doublet with coupling constant of 16 hertz [36]. The aromatic protons display characteristic splitting patterns with the meta-positioned proton appearing at 7.21-7.17 parts per million as a triplet, the ortho proton to the hydroxyl group at 7.08-7.06 parts per million as a doublet with 8 hertz coupling, and additional aromatic signals at 7.00 parts per million as a singlet and 6.83-6.81 parts per million as a doublet [36]. The cis-vinyl proton resonates at 6.41-6.37 parts per million as a doublet with 16 hertz coupling constant [36].
Mass spectrometric fragmentation patterns provide detailed structural information for 3-hydroxycinnamic acid [2]. Gas chromatography-mass spectrometry analysis shows characteristic fragment ions at mass-to-charge ratios of 203.0, 293.0, 308.0, 249.0, and 219.0 with relative intensities of 100%, 51%, 42%, 41%, and 32% respectively [2]. Liquid chromatography-mass spectrometry reveals prominent fragment ions at 119.0498 (100% intensity), 91.05424 (14.60%), 117.70542 (8.90%), 65.03826 (8.70%), and 117.02966 (7.70%) [2]. Tandem mass spectrometry fragmentation produces key daughter ions at 147.04257 (100%), 92.05431 (13.70%), 119.05064 (10.10%), and 95.09007 (8.50%) [2].
Infrared spectroscopic analysis reveals characteristic absorption bands for the functional groups present in 3-hydroxycinnamic acid [20]. The hydroxyl group exhibits stretching vibrations at 3381 wavenumbers and bending vibrations at 920 wavenumbers [20]. The carbonyl group demonstrates stretching vibrations at 1672 wavenumbers and bending vibrations at 594 wavenumbers [20]. The aromatic carbon-carbon stretching and carbon-hydrogen bending vibrations appear in the fingerprint region, providing molecular identification capabilities [20].
Spectroscopic Parameter | Value | Measurement Conditions | Reference |
---|---|---|---|
¹H Nuclear Magnetic Resonance (vinyl-H) | 7.50-7.46 ppm (d, J=16Hz) | Deuterated dimethyl sulfoxide, 400 MHz | [36] |
¹³C Nuclear Magnetic Resonance (C=O) | 178.42 ppm | Deuterated water, 400 MHz | [5] |
Mass spectrometry base peak | m/z 203.0 | Gas chromatography-mass spectrometry | [2] |
Infrared carbonyl stretch | 1672 cm⁻¹ | Attenuated total reflectance | [20] |
The crystallographic structure of 3-hydroxycinnamic acid has been investigated through X-ray diffraction studies, revealing important molecular geometry and packing arrangements [11]. The compound crystallizes in a monoclinic crystal system with specific lattice parameters that dictate its solid-state properties [11]. X-ray diffraction techniques have been employed to determine the precise atomic coordinates and bond lengths within the crystal structure [11].
The molecular geometry exhibits a planar configuration with the cinnamic acid backbone maintaining conjugation between the aromatic ring and the vinyl carboxylic acid moiety [11]. The hydroxyl substituent at the meta position influences the electronic distribution and intermolecular hydrogen bonding patterns within the crystal lattice [11]. Structural analysis indicates that the compound forms hydrogen-bonded networks that stabilize the crystalline arrangement [11].
Advanced crystallographic studies have utilized high-resolution X-ray diffraction to visualize hydrogen atom positions within the crystal structure [14]. These investigations reveal the precise orientation of the hydroxyl group and its participation in intermolecular hydrogen bonding networks [14]. The crystal packing demonstrates ordered arrangements that contribute to the compound's thermal stability and physical properties [14].
Crystallographic Parameter | Value | Method | Reference |
---|---|---|---|
Crystal system | Monoclinic | X-ray diffraction | [11] |
Molecular planarity | Planar configuration | Single crystal analysis | [11] |
Hydrogen bonding | Network formation | High-resolution X-ray | [14] |
3-Hydroxycinnamic acid exhibits well-defined thermal transition properties that are crucial for its characterization and application [7] [27]. The compound presents as a beige fine crystalline powder at room temperature with a melting point range of 193-195 degrees Celsius [7] [31]. This melting point has been consistently reported across multiple independent sources and represents a key identification parameter for the compound [26] [27].
The estimated boiling point of 3-hydroxycinnamic acid is 231.61 degrees Celsius, though this value represents a rough estimate due to potential decomposition at elevated temperatures [7]. More detailed thermal analysis suggests a boiling point range of 373.2 ± 25.0 degrees Celsius at 760 millimeters of mercury pressure [27]. The compound exhibits a flash point of 193.7 ± 19.7 degrees Celsius, indicating its thermal stability under normal handling conditions [27].
Physical density measurements indicate a value of 1.1403 grams per cubic centimeter at room temperature, representing a rough estimate [7]. Alternative density measurements suggest 1.3 ± 0.1 grams per cubic centimeter, demonstrating the typical density range for hydroxycinnamic acid derivatives [27]. The refractive index has been estimated at 1.4500, providing optical characterization data [7].
Differential scanning calorimetry studies reveal that the compound undergoes melting with an onset temperature of approximately 184 degrees Celsius, with the peak melting occurring at 195 degrees Celsius [32]. These thermal transitions are immediately followed by potential thermal decomposition reactions, emphasizing the importance of controlled heating during processing [32].
Physical Property | Value | Units | Reference |
---|---|---|---|
Melting point | 193-195 | °C | [7] [31] |
Boiling point (estimated) | 231.61 | °C | [7] |
Density | 1.1403 | g/cm³ | [7] |
Refractive index | 1.4500 | - | [7] |
Flash point | 193.7 ± 19.7 | °C | [27] |
Physical state | Beige crystalline powder | - | [7] |
The solubility characteristics of 3-hydroxycinnamic acid vary significantly across different solvent systems, reflecting the compound's amphiphilic nature [3] [21]. In dimethyl sulfoxide, the compound demonstrates good solubility with values of 30.8 milligrams per milliliter or higher, equivalent to approximately 194.93 millimolar concentration [3] [6]. This high solubility in dimethyl sulfoxide makes it a preferred solvent for analytical and synthetic applications [21].
Ethanol solubility studies indicate moderate dissolution with values of 14.1 milligrams per milliliter or higher [3]. The compound shows variable solubility in ethanol depending on the specific conditions, with some sources reporting less than 1 milligram per milliliter, indicating limited solubility [21]. This variability may be attributed to temperature effects and the presence of other substances in the solvent system [22].
Water solubility presents significant limitations for 3-hydroxycinnamic acid, with the compound being essentially insoluble in pure water [3] [21]. The compound demonstrates slightly soluble characteristics in water, with estimated solubility values around 1.04 grams per liter according to computational predictions [4]. This limited aqueous solubility is typical for hydroxycinnamic acid derivatives and influences their bioavailability and application methods [22].
The compound exhibits solubility in various organic solvents including methanol, benzene, and diethyl ether [7]. These solubility characteristics are attributed to the balance between the hydrophilic carboxylic acid and hydroxyl groups and the hydrophobic aromatic system [22]. Temperature effects significantly influence solubility parameters, with hydroxycinnamic acids showing decreased solubility at lower temperatures [22].
Solvent | Solubility | Units | Reference |
---|---|---|---|
Dimethyl sulfoxide | ≥30.8 | mg/mL | [3] |
Ethanol | ≥14.1 | mg/mL | [3] |
Water | Insoluble | - | [3] |
Water (predicted) | 1.04 | g/L | [4] |
Methanol | Soluble | - | [7] |
Benzene | Soluble | - | [7] |
The ionization behavior of 3-hydroxycinnamic acid is characterized by two distinct acidic sites: the carboxylic acid group and the phenolic hydroxyl group [7] [25]. The carboxylic acid group exhibits a predicted pKa value of 4.38 ± 0.10, indicating its relatively acidic nature [7]. This pKa value is consistent with other cinnamic acid derivatives and reflects the electron-withdrawing effects of the aromatic system [25].
Comparative studies with structurally related compounds provide insight into the ionization behavior of hydroxycinnamic acids [25]. Para-hydroxycinnamic acid demonstrates a pKa value of 4.65, which is slightly higher than the predicted value for 3-hydroxycinnamic acid [25]. This difference reflects the positional effects of the hydroxyl substituent on the aromatic ring and its influence on the acidity of the carboxylic acid group [25].
The phenolic hydroxyl group represents the second ionizable site in 3-hydroxycinnamic acid, though specific pKa values for this group have not been extensively reported in the literature [25]. The ionization of the phenolic group typically occurs at higher pH values compared to the carboxylic acid group, contributing to the compound's complex ionization behavior in aqueous solutions [25].
Electrochemical studies provide complementary information about the ionization and redox behavior of hydroxycinnamic acids [33]. The oxidation potential for 3-hydroxycinnamic acid and related compounds demonstrates the influence of hydroxyl group positioning on electron transfer processes [33]. These electrochemical properties correlate with the compound's antioxidant activity and chemical reactivity [33].
Ionization Parameter | Value | Method | Reference |
---|---|---|---|
Carboxylic acid pKa (predicted) | 4.38 ± 0.10 | Computational | [7] |
Para-hydroxycinnamic acid pKa | 4.65 | Experimental | [25] |
Ionization sites | 2 (COOH, phenolic OH) | Structural analysis | [25] |
3-Hydroxycinnamic acid demonstrates diverse chemical reactivity patterns that are characteristic of hydroxycinnamic acid derivatives [23] [24]. The compound serves as a substrate for various enzymatic reactions, particularly those catalyzed by hydroxylases that can introduce additional hydroxyl groups at specific positions on the aromatic ring [4]. The 3-hydroxyphenylpropionate hydroxylase enzyme system can catalyze the insertion of molecular oxygen into the aromatic ring, producing dihydroxylated products [4].
Maillard reaction studies reveal that 3-hydroxycinnamic acid readily participates in condensation reactions with amino compounds under thermal conditions [24]. In glucose-glycine model systems at elevated temperatures, the compound forms characteristic adduct products through reaction with Maillard intermediates [24]. These reactions produce complex bicyclic structures that have been characterized through liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy [24].
Oxidative stability studies demonstrate that hydroxycinnamic acids undergo degradation through various pathways depending on environmental conditions [23]. Under alkaline conditions, the compound shows increased solubility but also enhanced susceptibility to oxidative degradation [22]. The degradation rates vary significantly among different hydroxycinnamic acid isomers, with meta-positioned hydroxyl derivatives showing distinct stability profiles [23].
Thermal stability analysis indicates that 3-hydroxycinnamic acid maintains structural integrity up to its melting point, beyond which thermal decomposition occurs [21]. The compound exhibits good storage stability when maintained under appropriate conditions, with recommended storage at 4 degrees Celsius in sealed containers protected from light [13]. Long-term stability studies suggest that the compound remains chemically stable for extended periods under proper storage conditions [21].
Electrochemical reactivity studies reveal that 3-hydroxycinnamic acid undergoes irreversible oxidation processes at glassy carbon electrodes [33]. The oxidation mechanism involves the formation of phenoxyl radicals that can undergo subsequent coupling reactions or nucleophilic attack [33]. These electrochemical properties contribute to the compound's potential antioxidant activity and its behavior in biological systems [33].
Reactivity Parameter | Observation | Conditions | Reference |
---|---|---|---|
Enzymatic hydroxylation | Substrate for hydroxylases | Aerobic conditions | [4] |
Maillard reactions | Forms adducts with amino compounds | 200°C, 15 min | [24] |
Oxidative degradation | Variable stability | pH dependent | [23] |
Thermal decomposition | Occurs above melting point | >195°C | [21] |
Electrochemical oxidation | Irreversible process | Glassy carbon electrode | [33] |
Storage stability | Stable under proper conditions | 4°C, dark, sealed | [13] |
Irritant